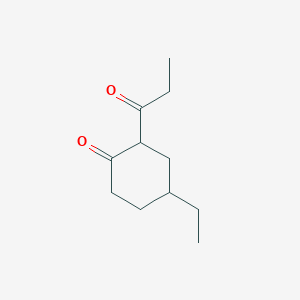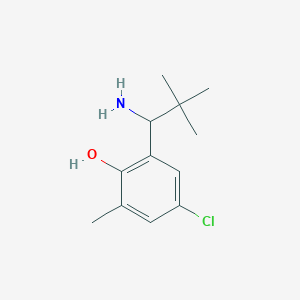
4-fluoro-N-(pentan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C11H16FN. It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the nitrogen atom is substituted with a pentan-2-yl group. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-fluoro-N-(pentan-2-yl)aniline involves the alkylation of 4-fluoroaniline with a suitable alkylating agent. For instance, 4-fluoroaniline can be reacted with 2-bromopentane in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxylated or aminated products.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(pentan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. The pentan-2-yl group provides steric hindrance, which can influence the compound’s selectivity and potency. These interactions modulate the activity of the target proteins, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoroaniline: A simpler analogue with only a fluorine substituent on the benzene ring.
N-(pentan-2-yl)aniline: Lacks the fluorine substituent, affecting its reactivity and binding properties.
4-fluoro-N-(pentan-3-yl)aniline: Similar structure but with a different alkyl group position, influencing its steric and electronic properties.
Uniqueness
4-fluoro-N-(pentan-2-yl)aniline is unique due to the combined presence of the fluorine atom and the pentan-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H16FN |
|---|---|
Molekulargewicht |
181.25 g/mol |
IUPAC-Name |
4-fluoro-N-pentan-2-ylaniline |
InChI |
InChI=1S/C11H16FN/c1-3-4-9(2)13-11-7-5-10(12)6-8-11/h5-9,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
CRZFLRYHKKTVEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)NC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


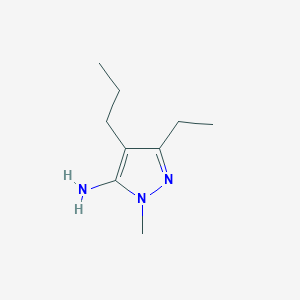
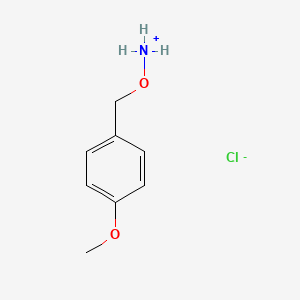
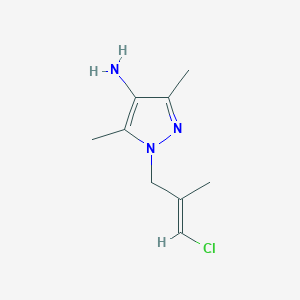
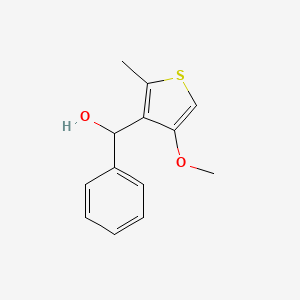
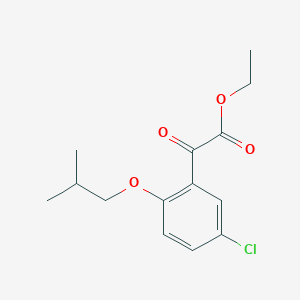
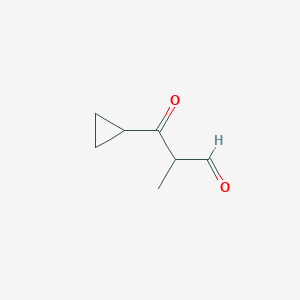
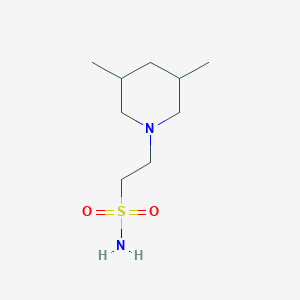
![tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate](/img/structure/B13079766.png)
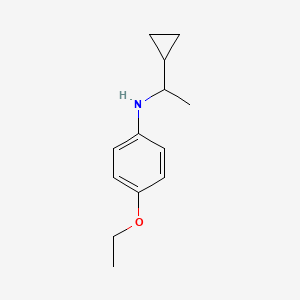
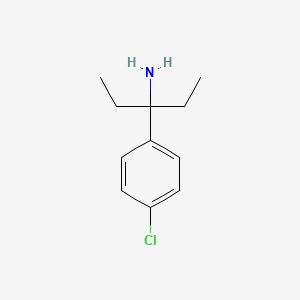
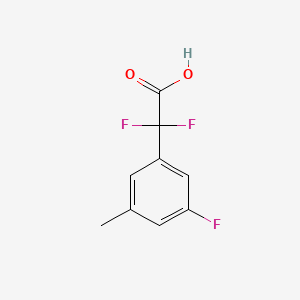
![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)
